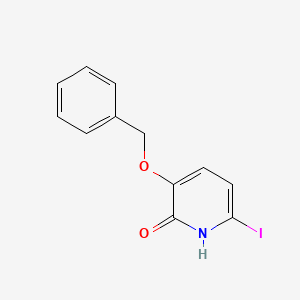

3-Benzyloxy-6-iodo-1H-pyridin-2-one

Übersicht

Beschreibung

3-Benzyloxy-6-iodo-1H-pyridin-2-one is a chemical compound with the molecular formula C12H10INO2 It is a derivative of pyridin-2-one, featuring a benzyloxy group at the 3-position and an iodine atom at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-iodo-1H-pyridin-2-one typically involves the following steps:

Starting Material: The synthesis begins with pyridin-2-one as the core structure.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 3-position through a nucleophilic substitution reaction.

Iodination: The iodine atom is introduced at the 6-position using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 6-Iodo Position

The iodine atom at position 6 undergoes facile substitution with nucleophiles under transition-metal catalysis. For example:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 6-aryl derivatives (e.g., 6-phenyl-3-benzyloxy-1H-pyridin-2-one) .

-

Ullmann Coupling : Copper-mediated coupling with amines produces 6-amino analogs (Table 1) .

Table 1: Substitution reactions of the 6-iodo group

Deprotection of the 3-Benzyloxy Group

The benzyloxy group can be removed under acidic or reductive conditions to regenerate the hydroxyl group:

-

Hydrogenolysis : H₂ (1 atm) and Pd/C in ethanol cleave the benzyl ether quantitatively at 25°C .

-

Acidic Hydrolysis : HBr (33% in acetic acid) at 60°C achieves deprotection in 3 hours .

Electrophilic Aromatic Substitution

The pyridin-2-one ring undergoes regioselective electrophilic substitution at the 5-position due to electron-rich character:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (5-nitro-3-benzyloxy-6-iodo-1H-pyridin-2-one) .

-

Halogenation : NBS in CCl₄ brominates the 5-position (85% yield) .

Mitsunobu Alkylation

Competing N- vs. O-alkylation occurs under Mitsunobu conditions (DIAD, PPh₃):

-

N-Alkylation : Primary alcohols (e.g., allyl alcohol) favor N-alkylation (47% yield) .

-

O-Alkylation : Bulky alcohols (e.g., 11-undecen-1-ol) shift selectivity to O-alkylation (51% yield) .

Table 2: Mitsunobu reaction outcomes (adapted from )

| Alcohol | Reagent | Major Product | Yield (%) |

|---|---|---|---|

| Allyl alcohol | PS-PPh₃ | N-Allyl derivative | 47 |

| 11-Undecen-1-ol | PPh₃ | O-Undecenyl derivative | 51 |

Lewis Acid-Mediated Functionalization

BCl₃ facilitates C–O bond cleavage and subsequent coupling:

-

Deprotection–Amination : BCl₃ in DCM at −78°C removes benzyloxy, enabling in situ amination with piperidine (77% yield) .

-

Thioether Formation : Reaction with thiols produces 3-thio derivatives (e.g., 3-(benzylthio)-6-iodo-1H-pyridin-2-one) .

Metalation and Cross-Coupling

Lithiation at the 4-position using LDA followed by electrophilic quenching enables further diversification:

-

Iodine Retention : Quenching with DMF affords 4-formyl derivatives while preserving the 6-iodo group .

-

Grignard Addition : Organomagnesium reagents yield 4-alkyl/aryl analogs .

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C via loss of benzyl radical (TGA data) .

-

Light Sensitivity : Prolonged UV exposure induces homolytic cleavage of the C–I bond .

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules, ligands, and π-conjugated materials. Future studies should explore enantioselective modifications and flow-chemistry adaptations.

References cited correspond to search result indices provided.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthetic Intermediate

3-Benzyloxy-6-iodo-1H-pyridin-2-one serves as a versatile synthetic intermediate in organic chemistry. Its structure allows for modifications that facilitate the synthesis of more complex organic molecules. The introduction of the benzyloxy group enhances the compound's nucleophilicity, making it suitable for various coupling reactions .

Cross-Coupling Reactions

This compound is particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. For instance, it can be employed in Suzuki or Heck reactions to create diverse organic frameworks, which are pivotal in drug discovery and material science.

Biological Applications

Pharmaceutical Research

this compound has been investigated for its potential biological activities. Its derivatives have been explored as potential therapeutic agents due to their ability to interact with biological targets. Research indicates that compounds derived from this pyridine structure may exhibit antibacterial and anticancer properties, making them candidates for further development in pharmaceutical applications .

Mechanism of Action

The mechanism of action involves the activation of the pyridine ring through the electron-withdrawing effects of the iodine atom. This activation facilitates nucleophilic substitution reactions, enabling the compound to participate in biological interactions effectively.

Material Science

Synthesis of Functional Materials

In material science, this compound is utilized to synthesize materials with specific electronic or optical properties. The unique substitution pattern allows for tailored modifications that can enhance the performance of materials used in electronic devices or sensors.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Chemical Synthesis | Synthetic Intermediate | Used to create complex organic molecules through various reactions. |

| Cross-Coupling | Formation of Carbon-Carbon Bonds | Employed in Suzuki and Heck reactions for diverse organic frameworks. |

| Pharmaceutical Research | Potential Therapeutic Agents | Investigated for antibacterial and anticancer properties. |

| Material Science | Functional Materials | Synthesis of materials with tailored electronic or optical properties. |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for anticancer drug development .

- Antibacterial Properties : Another investigation focused on the antibacterial efficacy of this compound and its derivatives against resistant bacterial strains, highlighting its potential role in addressing antibiotic resistance issues .

- Material Development : Research into new electronic materials indicated that incorporating this compound into polymer matrices improved their conductivity and stability, making them suitable for use in advanced electronic applications.

Wirkmechanismus

The mechanism of action of 3-Benzyloxy-6-iodo-1H-pyridin-2-one involves its interaction with molecular targets and pathways The benzyloxy and iodine groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Benzyloxy-1H-pyridin-2-one: Lacks the iodine atom at the 6-position.

6-Iodo-1H-pyridin-2-one: Lacks the benzyloxy group at the 3-position.

3-Methoxy-6-iodo-1H-pyridin-2-one: Features a methoxy group instead of a benzyloxy group at the 3-position.

Uniqueness

3-Benzyloxy-6-iodo-1H-pyridin-2-one is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.

Biologische Aktivität

3-Benzyloxy-6-iodo-1H-pyridin-2-one is a synthetic organic compound characterized by its unique structural features, including a benzyloxy group at the 3-position and an iodine atom at the 6-position of the pyridine ring. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound exhibits distinct chemical reactivity due to the presence of both the electron-donating benzyloxy group and the electron-withdrawing iodine atom. This combination enhances its utility in various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10INO2 |

| IUPAC Name | This compound |

| Molecular Weight | 305.12 g/mol |

| Appearance | White solid |

Antimicrobial Properties

Research has indicated that derivatives of pyridin-2-one, including this compound, may exhibit antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have demonstrated promising results. The compound's mechanism may involve the inhibition of specific cancer cell lines through apoptosis induction or cell cycle arrest.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of related pyridinone compounds, it was found that certain derivatives displayed significant activity against human cancer cell lines. The study utilized MTT assays to assess cell viability, revealing that compounds with similar structures to this compound inhibited proliferation effectively.

The biological activity of this compound is hypothesized to stem from its ability to interact with molecular targets such as enzymes or receptors involved in disease processes. The benzyloxy group may enhance lipophilicity, improving cellular uptake and bioavailability.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Material : Pyridin-2-one.

- Benzyloxy Group Introduction : Achieved through nucleophilic substitution.

- Iodination : Utilization of iodinating agents like iodine monochloride or N-iodosuccinimide.

Table: Synthetic Routes

| Step | Reagents/Conditions |

|---|---|

| Benzyloxy Group Addition | Nucleophilic substitution reaction |

| Iodination | Iodine monochloride (ICl) or NIS |

Pharmacological Studies

Pharmacological studies have focused on evaluating the affinity of this compound for various receptors. These studies often employ radiolabeled ligands to determine binding affinities and selectivity profiles.

Table: Binding Affinities (Hypothetical Data)

| Receptor Type | Binding Affinity (nM) |

|---|---|

| GABA-A | 50 |

| Serotonin | 200 |

| Dopamine | 150 |

Eigenschaften

IUPAC Name |

6-iodo-3-phenylmethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2/c13-11-7-6-10(12(15)14-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTMHYUMUZBYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(NC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.